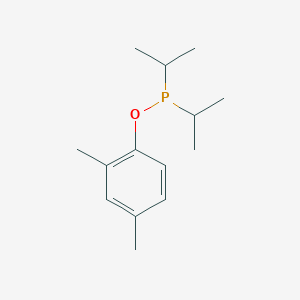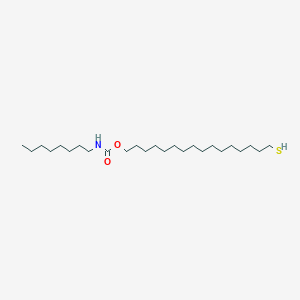
16-Sulfanylhexadecyl octylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Sulfanylhexadecyl octylcarbamate is a chemical compound with the molecular formula C24H49NO2S It is characterized by the presence of a sulfanyl group attached to a hexadecyl chain and an octylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Sulfanylhexadecyl octylcarbamate typically involves the reaction of 16-mercaptohexadecanol with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
16-Sulfanylhexadecyl octylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted carbamates or thiols.
Hydrolysis: Corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
16-Sulfanylhexadecyl octylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 16-Sulfanylhexadecyl octylcarbamate involves its interaction with biological membranes due to its amphiphilic nature. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function. The carbamate moiety can interact with enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 16-Sulfanylhexadecyl methylcarbamate
- 16-Sulfanylhexadecyl ethylcarbamate
- 16-Sulfanylhexadecyl propylcarbamate
Uniqueness
16-Sulfanylhexadecyl octylcarbamate is unique due to its specific combination of a long hexadecyl chain with a sulfanyl group and an octylcarbamate moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for forming stable micelles, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
685568-13-2 |
|---|---|
Fórmula molecular |
C25H51NO2S |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
16-sulfanylhexadecyl N-octylcarbamate |
InChI |
InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27) |
Clave InChI |
SFDYVVMTOZDREM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


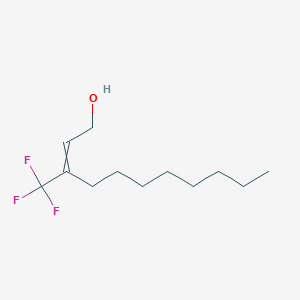
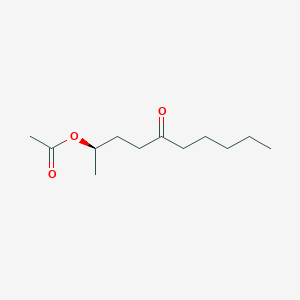

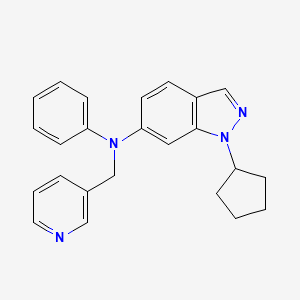
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)


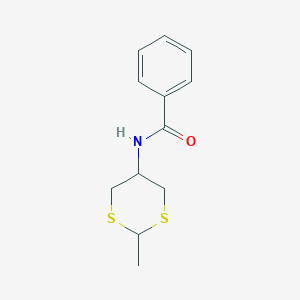
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
